molecular formula C19H19F2NO4S B3098042 ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate CAS No. 1327195-85-6

ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate

Cat. No.: B3098042
CAS No.: 1327195-85-6
M. Wt: 395.4
InChI Key: PHDINRQVDVENKG-LDADJPATSA-N
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Description

Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate is a synthetic organic compound that belongs to the class of sulfonyl acrylates. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 2,4-difluorobenzenesulfonyl chloride, is prepared by reacting 2,4-difluorobenzenesulfonic acid with thionyl chloride.

    Amination: The sulfonyl chloride is then reacted with 4-ethylphenylamine to form the corresponding sulfonamide.

    Esterification: The sulfonamide is then subjected to a Knoevenagel condensation with ethyl acrylate in the presence of a base such as piperidine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.

Scientific Research Applications

Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Medicine: It may serve as a precursor for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It could modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-[(2,4-dichlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
  • Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate

Uniqueness

Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate is unique due to the presence of both difluorophenyl and ethylphenyl groups, which may confer specific chemical properties and biological activities not found in similar compounds.

Properties

IUPAC Name

ethyl (E)-2-(2,4-difluorophenyl)sulfonyl-3-(4-ethylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO4S/c1-3-13-5-8-15(9-6-13)22-12-18(19(23)26-4-2)27(24,25)17-10-7-14(20)11-16(17)21/h5-12,22H,3-4H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDINRQVDVENKG-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C(=O)OCC)S(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(\C(=O)OCC)/S(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
Reactant of Route 2
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ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
Reactant of Route 3
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ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
Reactant of Route 4
ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
Reactant of Route 5
ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
Reactant of Route 6
ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate

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